molecular formula C10H11N5 B3022916 s-Triazine, 2-amino-4-anilino-6-methyl- CAS No. 7426-35-9

s-Triazine, 2-amino-4-anilino-6-methyl-

Cat. No. B3022916
CAS RN: 7426-35-9
M. Wt: 201.23 g/mol
InChI Key: AMHZCJNIRZHOAJ-UHFFFAOYSA-N
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Description

“s-Triazine, 2-amino-4-anilino-6-methyl-” is a derivative of s-Triazine, which is a six-membered heterocyclic ring compound with three nitrogen atoms replacing carbon-hydrogen units in the benzene ring structure . The molecular formula of this compound is C10H10ClN5 and it has a molecular weight of 235.673 .


Synthesis Analysis

The synthesis of s-Triazine derivatives has been extensively studied. The starting core to afford several s-Triazine derivatives is 2,4,6-Trichloro-1,3,5-triazine (TCT), which takes advantage of its low cost and easy manipulation of three independent, readily tunable ring positions, facilitating sequential nucleophilic substitutions reactions with almost all types of nucleophiles .


Molecular Structure Analysis

The molecular structure of “s-Triazine, 2-amino-4-anilino-6-methyl-” can be represented by the InChI string: InChI=1S/C10H10ClN5/c11-6-8-14-9(12)16-10(15-8)13-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) .

Scientific Research Applications

Fluorescent Sensors and Imaging Agents

Polymer Chemistry and Materials Science

Future Directions

s-Triazine derivatives, including “s-Triazine, 2-amino-4-anilino-6-methyl-”, continue to attract attention due to their broad spectrum of biological activities. They are being studied for their potential as antimicrobial agents, anticancer agents, and more . The future directions of research in this area will likely involve further exploration of the biological activities of these compounds and the development of novel s-Triazine derivatives with enhanced properties .

properties

IUPAC Name

6-methyl-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-7-12-9(11)15-10(13-7)14-8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHZCJNIRZHOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225266
Record name s-Triazine, 2-amino-4-anilino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Triazine, 2-amino-4-anilino-6-methyl-

CAS RN

7426-35-9
Record name s-Triazine, 2-amino-4-anilino-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007426359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-anilino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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